S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate
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Overview
Description
S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate is a complex organic compound with the molecular formula C13H10N4O2S3 and a molar mass of 350.43 g/mol . This compound is known for its pale yellow crystalline appearance and is primarily used in the synthesis of various cephalosporin antibiotics, such as cefotaxime and ceftriaxone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate typically involves the reaction of 2-aminobenzothiazole with methoxyiminoacetic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure control systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles and benzothiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the production of cephalosporin antibiotics, which are crucial in treating bacterial infections.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate involves its interaction with bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately results in cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate.
Cefotaxime: A cephalosporin antibiotic synthesized using this compound.
Ceftriaxone: Another cephalosporin antibiotic that utilizes this compound as an intermediate
Uniqueness
This compound is unique due to its dual thiazole and benzothiazole rings, which confer specific chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of various antibiotics and other bioactive compounds .
Properties
Molecular Formula |
C13H10N4O2S3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-5-yl)-2-methoxyiminoethanethioate |
InChI |
InChI=1S/C13H10N4O2S3/c1-19-17-10(9-6-15-12(14)20-9)11(18)22-13-16-7-4-2-3-5-8(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10+ |
InChI Key |
YBXWNXPFJGEXCK-LICLKQGHSA-N |
Isomeric SMILES |
CO/N=C(\C1=CN=C(S1)N)/C(=O)SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CON=C(C1=CN=C(S1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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